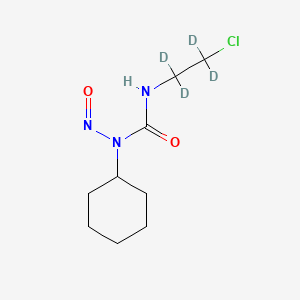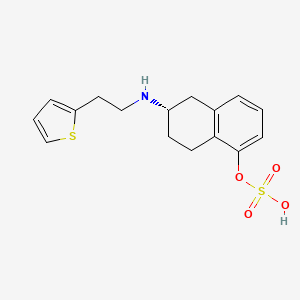
N-Denitroso-N'-nitroso Lomustine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Denitroso-N’-nitroso Lomustine-d4: is a stable isotope-labeled compound used primarily in biochemical research. It is a derivative of Lomustine, a well-known chemotherapeutic agent. The molecular formula of N-Denitroso-N’-nitroso Lomustine-d4 is C9H12D4ClN3O2, and it has a molecular weight of 237.72 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Denitroso-N’-nitroso Lomustine-d4 involves the incorporation of deuterium atoms into the Lomustine molecule. This process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecules.
Nitrosation: Conversion of the precursor into the nitroso derivative.
Purification: Isolation and purification of the final product to ensure high purity and isotopic labeling
Industrial Production Methods
Industrial production of N-Denitroso-N’-nitroso Lomustine-d4 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR), is crucial for verifying the isotopic labeling and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Denitroso-N’-nitroso Lomustine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso groups into amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso oxides, while reduction can produce amines .
Applications De Recherche Scientifique
N-Denitroso-N’-nitroso Lomustine-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and NMR studies to investigate reaction mechanisms and pathways.
Biology: Employed in biochemical assays to study enzyme kinetics and protein interactions.
Medicine: Utilized in pharmacokinetic studies to track the metabolism and distribution of Lomustine in biological systems.
Industry: Applied in the development of new chemotherapeutic agents and in quality control processes
Mécanisme D'action
The mechanism of action of N-Denitroso-N’-nitroso Lomustine-d4 is similar to that of Lomustine. It undergoes hydrolysis in vivo to form reactive metabolites. These metabolites cause alkylation and cross-linking of DNA and RNA, leading to cytotoxicity. The compound targets the O6 position of guanine-containing bases in DNA, inducing cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lomustine: The parent compound, used in chemotherapy.
Semustine: Another nitrosourea compound with similar applications.
Streptozotocin: A nitrosourea compound used in the treatment of pancreatic cancer.
Uniqueness
N-Denitroso-N’-nitroso Lomustine-d4 is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various studies .
Propriétés
IUPAC Name |
3-(2-chloro-1,1,2,2-tetradeuterioethyl)-1-cyclohexyl-1-nitrosourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN3O2/c10-6-7-11-9(14)13(12-15)8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14)/i6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMMTYZWNUSEEU-KXGHAPEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C(=O)NCCCl)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)NC(=O)N(C1CCCCC1)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B585565.png)



![[(1R,2R,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B585569.png)




